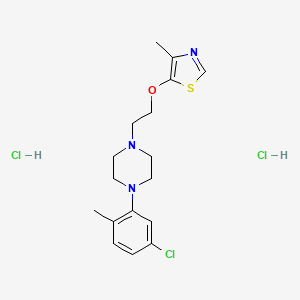
Piperazine, 1-(5-chloro-2-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(5-chloro-2-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, dihydrochloride is a complex organic compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted phenyl and thiazolyl compounds. The specific synthetic route for this compound would involve:
Starting Materials: 5-chloro-2-methylphenyl, 4-methyl-5-thiazolyl, and piperazine.
Reaction Conditions: The reaction may require specific catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolyl and phenyl rings.
Reduction: Reduction reactions could target the nitrogen atoms in the piperazine ring.
Substitution: Substitution reactions may occur at the chloro and methyl groups on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, piperazine derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive compounds.
Medicine
In medicine, piperazine compounds are explored for their therapeutic potential in treating conditions such as parasitic infections, neurological disorders, and cancer.
Industry
Industrially, this compound may be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The exact pathways would depend on its intended use and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(2-chlorophenyl)-4-(2-(4-methyl-5-thiazolyl)oxy)ethyl)-, dihydrochloride
- Piperazine, 1-(4-methylphenyl)-4-(2-(4-methyl-5-thiazolyl)oxy)ethyl)-, dihydrochloride
Uniqueness
This compound’s uniqueness lies in its specific substitution pattern on the phenyl and thiazolyl rings, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
CAS No. |
136996-70-8 |
|---|---|
Molecular Formula |
C17H24Cl3N3OS |
Molecular Weight |
424.8 g/mol |
IUPAC Name |
5-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethoxy]-4-methyl-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C17H22ClN3OS.2ClH/c1-13-3-4-15(18)11-16(13)21-7-5-20(6-8-21)9-10-22-17-14(2)19-12-23-17;;/h3-4,11-12H,5-10H2,1-2H3;2*1H |
InChI Key |
CVTIAMSPMZLUCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCOC3=C(N=CS3)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


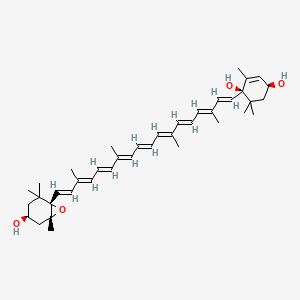

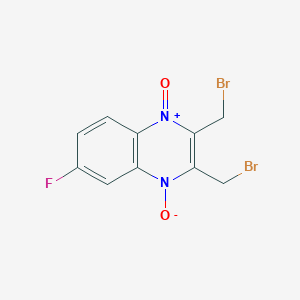
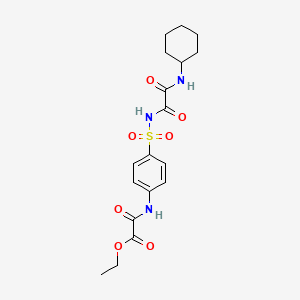
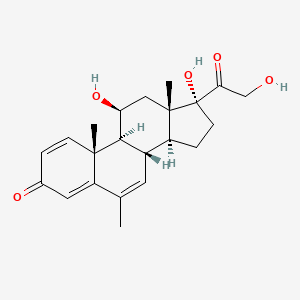


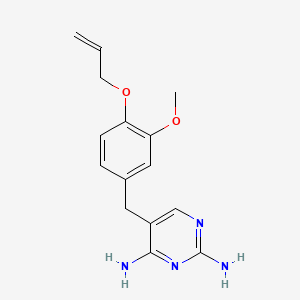
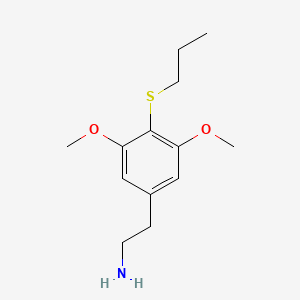
![methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12761268.png)
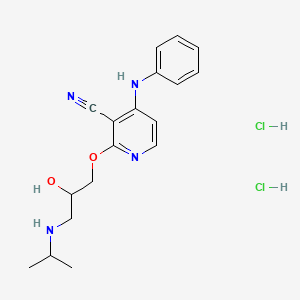
![[(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12761302.png)


